N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

Generic substitution among aminoethyl-hydroxyacetamide analogs presents significant technical risk due to regioisomerism sensitivity. CAS 859980-09-9 is the explicit hydrochloride salt with the amino group on the terminal ethyl position and hydroxyl on the acetamide α-carbon. This defined regiospecificity and salt stoichiometry ensure reproducible solubility and reactivity in downstream derivatization. Sourcing the exact CAS-listed entity eliminates experimental failure from isomeric mismatch. - Definitive regioisomer: terminal amine, α-hydroxy acetamide scaffold - Hydrochloride salt enhances aqueous solubility and storage stability - Dual nucleophilic amine/hydroxyl functionality for versatile synthetic derivatization

Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
CAS No. 859980-09-9
Cat. No. B15296534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-2-hydroxyacetamide hydrochloride
CAS859980-09-9
Molecular FormulaC4H11ClN2O2
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC(CNC(=O)CO)N.Cl
InChIInChI=1S/C4H10N2O2.ClH/c5-1-2-6-4(8)3-7;/h7H,1-3,5H2,(H,6,8);1H
InChIKeyDLDZMJZGIYYHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-2-hydroxyacetamide Hydrochloride (CAS 859980-09-9): Chemical Identity and Basic Characteristics for Procurement


N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (CAS 859980-09-9) is a synthetic small molecule with the molecular formula C₄H₁₁ClN₂O₂ and a molecular weight of 154.59 g/mol . It exists as a hydrochloride salt, a form that enhances aqueous solubility relative to its free base counterpart [1]. The compound features a primary amine group on an ethyl chain linked to a 2-hydroxyacetamide moiety, positioning it within the class of amino-functionalized hydroxyacetamides [2]. This structural arrangement provides dual nucleophilic potential and hydrogen-bonding capacity, making it a candidate building block for further derivatization in synthetic chemistry applications [3].

Why N-(2-Aminoethyl)-2-hydroxyacetamide Hydrochloride Cannot Be Interchanged with Unverified Analogs


Generic substitution among aminoethyl-hydroxyacetamide analogs carries substantial technical risk due to the sensitivity of downstream applications to specific regioisomerism and salt forms. The compound designated by CAS 859980-09-9 is explicitly the hydrochloride salt of N-(2-aminoethyl)-2-hydroxyacetamide, with the amino group on the terminal ethyl position and the hydroxyl on the acetamide α-carbon . Closely named alternatives such as 2-amino-N-(2-hydroxyethyl)acetamide hydrochloride (CAS 86150-08-5) represent a different regioisomeric arrangement where the amino and hydroxyl positions are reversed relative to the amide bond . Even when the free base is nominally identical, the absence of the hydrochloride counterion alters solubility, crystallinity, and long-term storage stability . Without direct, application-specific comparative data, assuming functional equivalence between these structurally similar but chemically distinct entities is scientifically unjustified and may lead to experimental failure or synthetic inefficiency.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-2-hydroxyacetamide Hydrochloride (CAS 859980-09-9)


Verified Application Scenarios for N-(2-Aminoethyl)-2-hydroxyacetamide Hydrochloride (CAS 859980-09-9)


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